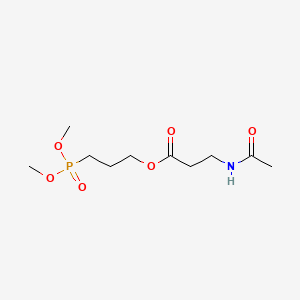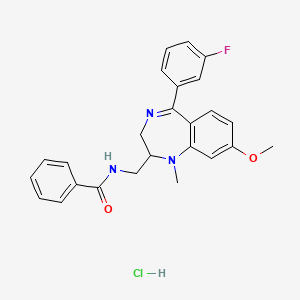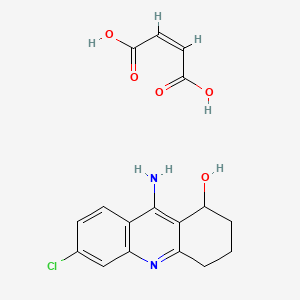
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a class of compounds known for their biological activity and use in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions. This reaction produces the desired compound along with hydrochloric acid as a byproduct. The reaction is usually carried out under basic conditions, using sodium carbonate or sodium hydroxide as a base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through filtration, distillation, and other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other acridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can have different biological and chemical properties depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, it may also inhibit butyrylcholinesterase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits cholinesterase and is used in Alzheimer’s treatment.
Uniqueness
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is unique due to its specific chemical structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its combination of amino and chloro groups provides unique reactivity and biological activity compared to other cholinesterase inhibitors .
Propriétés
Numéro CAS |
104675-55-0 |
|---|---|
Formule moléculaire |
C17H17ClN2O5 |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
9-amino-6-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-8-10(6-7)16-9-2-1-3-11(17)12(9)13(8)15;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
QTEXMBZHPMLSBL-BTJKTKAUSA-N |
SMILES isomérique |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


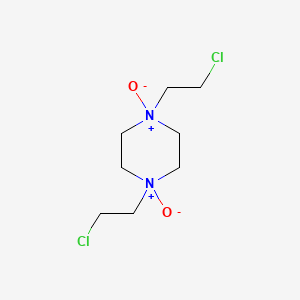
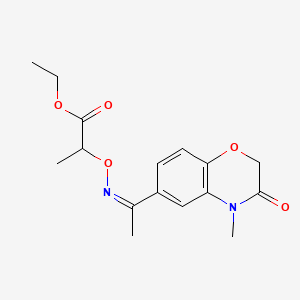

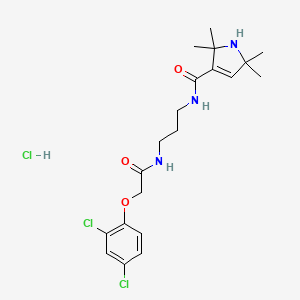

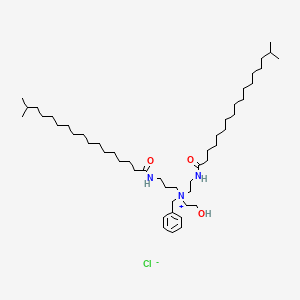
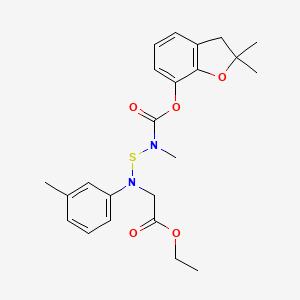
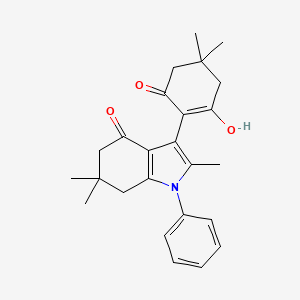
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)
